Welcome to the BenchChem Online Store!
molecular formula C7H3ClF3NO2 B8400655 4-Chloro-3-nitrotrifluorotoluene

4-Chloro-3-nitrotrifluorotoluene

Cat. No. B8400655
M. Wt: 225.55 g/mol
InChI Key: BWTZGCWATMESND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05591744

Procedure details

To 2,3,6-trifluoro-4-chlorotoluene (0.22 g) is added conc. sulfuric acid (3 ml) and the mixture is cooled to 0° C. Thereto potassium nitrate (0.18 g) is added and the mixture is stirred for 15 minutes under ice-cooling. The reaction mixture is poured into ice-water, extracted with dichloromethane, and the extract is washed with a saturated aqueous solution of sodium hydrogen carbonate, then with water and dried. The solvent is distilled off under reduced pressure to give 2,3,6-trifluoro-4-chloro-5-nitrotoluene (0.17 g).
Name
2,3,6-trifluoro-4-chlorotoluene
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
0.18 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[C:6]([Cl:9])[CH:5]=[C:4]([F:10])[C:3]=1[CH3:11].S(=O)(=O)(O)O.[N+:17]([O-])([O-:19])=[O:18].[K+]>>[F:1][C:2]1[C:7]([F:8])=[C:6]([Cl:9])[C:5]([N+:17]([O-:19])=[O:18])=[C:4]([F:10])[C:3]=1[CH3:11] |f:2.3|

Inputs

Step One
Name
2,3,6-trifluoro-4-chlorotoluene
Quantity
0.22 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1F)Cl)F)C
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
potassium nitrate
Quantity
0.18 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 15 minutes under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
the extract is washed with a saturated aqueous solution of sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water and dried
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1F)Cl)[N+](=O)[O-])F)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.